N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide
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Overview
Description
N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group, a hydroxypropyl chain, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chloro-Fluorophenyl Intermediate: The starting material, 4-chloro-3-fluoroaniline, undergoes a reaction with an appropriate reagent to introduce the hydroxypropyl group.
Hydroxypropylation: The intermediate is then reacted with an epoxide or a similar reagent to form the hydroxypropyl derivative.
Amidation: The final step involves the reaction of the hydroxypropyl derivative with acryloyl chloride under basic conditions to form the prop-2-enamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The double bond in the prop-2-enamide moiety can be reduced to a single bond using hydrogenation catalysts.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated amide.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and prop-2-enamide moieties can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide: shares structural similarities with other compounds containing chloro-fluorophenyl groups and hydroxypropyl chains.
This compound: can be compared to compounds like N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]but-2-enamide and N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-ynamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(4-chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c1-2-12(17)15-11(5-6-16)8-3-4-9(13)10(14)7-8/h2-4,7,11,16H,1,5-6H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRVLUQIEXQWGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CCO)C1=CC(=C(C=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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